N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
The compound “N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an indazole ring and a pyrazolo[5,1-b][1,3]oxazine ring . Indazole is a heterocyclic aromatic organic compound that is a rare occurrence in nature . It has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring system is a fused two-ring system, consisting of a benzene ring and a pyrazole ring . The pyrazolo[5,1-b][1,3]oxazine ring is a less common ring system and may contribute unique properties to the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The indazole ring, for example, can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indazole ring could contribute to its solubility and stability .Scientific Research Applications
- For instance, niraparib, a related indazole-based compound, is used as an anticancer drug for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers .
- Researchers have synthesized 4,6-disubstituted-1H-indazole derivatives with potent inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a target relevant to inflammatory diseases .
- Some indazole-containing compounds exhibit antiviral activity. For example, a specific 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivative was screened for anti-HIV activity .
- Pazopanib, another indazole-based compound, acts as a tyrosine kinase inhibitor approved for renal cell carcinoma treatment .
- Compound 5k, for instance, showed potent inhibitory effects against Hep-G2 cells but exhibited high toxicity to normal cells .
Anticancer Properties
Anti-Inflammatory Activity
Antiviral Applications
Tyrosine Kinase Inhibition
Toxicity and Selectivity Assessment
Melanin-Concentrating Hormone Receptor Modulation
Mechanism of Action
Target of Action
The compound, also known as N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses, suggesting that the compound may affect pathways related to inflammation.
Result of Action
Indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines . This suggests that the compound may have antiproliferative effects.
properties
IUPAC Name |
N-(1-methylindazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-13-7-11(4-3-10(13)9-16-19)17-15(21)12-8-14-20(18-12)5-2-6-22-14/h3-4,7-9H,2,5-6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQVFIKKAYITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)C3=NN4CCCOC4=C3)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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